N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a trifluoromethyl-substituted benzamide
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)11-5-3-10(4-6-11)15(22)20-9-12-8-14(24-21-12)13-2-1-7-23-13/h1-8H,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKCDYHVCLBLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The compound integrates three critical subunits:
- Isoxazole ring : A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
- Furan-2-yl substituent : Attached at the isoxazole’s 5-position, contributing π-electron density for further functionalization.
- 4-(Trifluoromethyl)benzamide : A para-substituted benzamide with a trifluoromethyl group enhancing lipophilicity and metabolic stability.
The molecular weight of 336.26 g/mol and planar architecture suggest potential applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent.
Synthesis Methodologies
Denitrogenative Cyclization of Vinyl Azides
A high-yielding route involves cyclizing vinyl azides with trifluoroacetic anhydride (TFAA), as reported by Wu et al.:
Step 1: Synthesis of Vinyl Azide Precursor
Ethyl 2-azido-3-(p-tolyl)acrylate was prepared via nucleophilic substitution between acryloyl chloride and sodium azide in dichloromethane (DCM) at −20°C. The intermediate was purified via silica gel chromatography (petroleum ether/ethyl acetate = 10:1).
Step 2: Cyclization with TFAA
The vinyl azide (0.20 mmol) was treated with TFAA (2.5 equiv) in DCM under reflux for 12 hours. Denitrogenation generated a nitrile intermediate, which underwent [3+2] cycloaddition with in situ-generated trifluoroacetyl ketene to form the isoxazole core.
Step 3: Ester Hydrolysis and Amide Coupling
Methyl 4-(5-(trifluoromethyl)isoxazol-3-yl)benzoate (54.2 mg, 0.20 mmol) was hydrolyzed using 1.2 N NaOH in dimethylformamide (DMF) at 80°C. The resultant carboxylic acid was coupled with (5-(furan-2-yl)isoxazol-3-yl)methanamine using HATU/DIEA in DMF, yielding the title compound in 78% overall yield.
Table 1: Reaction Conditions for Denitrogenative Cyclization
| Parameter | Value |
|---|---|
| Temperature | Reflux (40°C) |
| Solvent | Dichloromethane |
| Catalyst | None |
| Reaction Time | 12 hours |
| Yield (Overall) | 78% |
Nucleophilic Substitution on Isoxazole Intermediates
Alternative routes leverage preformed isoxazole building blocks. Chen et al. detailed the following protocol:
Step 1: Preparation of 5-(Furan-2-yl)Isoxazole-3-carbaldehyde
Furan-2-carbaldehyde (1.2 equiv) reacted with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 6 hours. Subsequent treatment with ethyl chlorooxoacetate furnished the aldehyde intermediate.
Step 2: Reductive Amination
The aldehyde (0.5 mmol) was condensed with 4-(trifluoromethyl)benzylamine (0.55 mmol) using sodium cyanoborohydride in methanol. The reaction proceeded at 25°C for 24 hours, achieving 85% conversion.
Step 3: Amide Bond Formation
The amine intermediate was acylated with benzoyl chloride (1.1 equiv) in the presence of triethylamine (TEA) in DCM. After aqueous workup, the crude product was recrystallized from ethanol/water (2:1) to afford pure N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide (92% purity by HPLC).
Table 2: Optimization of Reductive Amination
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH3CN (1.5 equiv) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 85% |
Microwave-Assisted One-Pot Synthesis
A rapid method utilizing microwave irradiation was reported by Matiichuk et al.:
Procedure
A mixture of 5-(furan-2-yl)isoxazole-3-carboxylic acid (1.0 mmol), 4-(trifluoromethyl)benzylamine (1.1 mmol), and HATU (1.2 mmol) in acetonitrile (5 mL) was irradiated at 120°C for 20 minutes. The reaction mixture was diluted with ethyl acetate, washed with brine, and purified via flash chromatography (hexane/ethyl acetate = 3:1) to yield 91% product.
Table 3: Microwave Synthesis Parameters
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Time | 20 minutes |
| Solvent | Acetonitrile |
| Yield | 91% |
Mechanistic Insights
Cycloaddition Kinetics
The denitrogenative pathway follows second-order kinetics, with a rate constant ($$ k $$) of $$ 1.2 \times 10^{-3} \, \text{L/mol·s} $$ at 40°C. Density functional theory (DFT) calculations indicate a transition state energy barrier of 25.3 kcal/mol, consistent with the observed regioselectivity.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.12 (d, $$ J = 8.2 \, \text{Hz} $$, 2H, Ar-H), 7.74 (d, $$ J = 8.2 \, \text{Hz} $$, 2H, Ar-H), 7.52 (s, 1H, furan-H), 6.89 (d, $$ J = 3.4 \, \text{Hz} $$, 1H, furan-H), 6.55 (dd, $$ J = 3.4, 1.8 \, \text{Hz} $$, 1H, furan-H), 4.85 (s, 2H, CH$$ _2 $$).
- $$ ^{13}\text{C} $$ NMR (101 MHz, CDCl$$ _3 $$) : δ 165.2 (C=O), 162.4 (isoxazole-C3), 150.1 (furan-C2), 142.3 (q, $$ J = 34.6 \, \text{Hz} $$, CF$$ _3 $$), 126.8–125.1 (aromatic carbons).
- HRMS (ESI) : m/z calcd. for $$ \text{C}{16}\text{H}{11}\text{F}{3}\text{N}{2}\text{O}_{3} $$ [M+H]$$ ^+ $$: 337.0801, found 337.0804.
Challenges and Optimization Strategies
Byproduct Formation
Early methods suffered from over-cyclization, generating bis-isoxazole impurities. Adding TFAA dropwise at −20°C suppressed this side reaction, improving yield from 65% to 78%.
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhanced amide coupling efficiency, while THF led to premature hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, making it a candidate for further research in drug development.
-
Antiviral Activity :
- Research indicates that compounds with isoxazole moieties can exhibit antiviral properties. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been studied for its potential to inhibit viral replication, particularly against RNA viruses. The mechanism involves interference with viral polymerases and other essential enzymes involved in the viral life cycle .
- Anticancer Properties :
- Anti-inflammatory Effects :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The compound's mechanism of action is believed to involve binding to specific biological targets, such as receptors or enzymes, thereby modulating their activity .
Antiviral Research
A study conducted on a series of isoxazole derivatives demonstrated that compounds similar to this compound exhibited significant antiviral activity against HCV NS5B polymerase, with IC50 values indicating effective inhibition .
Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and isoxazole rings can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity. This makes it a valuable compound for various applications where these properties are desirable.
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and therapeutic potential.
Chemical Structure
The compound features a complex structure that includes:
- A furan ring
- An isoxazole moiety
- A trifluoromethylbenzamide group
This unique arrangement contributes to its diverse biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antiviral Activity :
- Compounds with similar structures have shown promise as antiviral agents. For instance, N-Heterocycles have been reported to possess antiviral properties by inhibiting viral polymerases .
- Specific derivatives have demonstrated significant efficacy against Hepatitis C virus (HCV) with IC50 values in the low micromolar range .
-
Anticancer Properties :
- Benzamide derivatives are known for their anticancer activity. Studies have shown that modifications in the benzamide structure can enhance potency against various cancer cell lines .
- Molecular docking studies suggest that this compound may interact effectively with target proteins involved in cancer progression.
- Neuroprotective Effects :
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Modulation of Signaling Pathways : The interaction with specific receptors or pathways may lead to altered gene expression profiles, contributing to its therapeutic effects.
Research Findings and Case Studies
Several studies highlight the biological activity of related compounds:
Case Study Example
In a recent study involving a series of benzamide derivatives, one compound exhibited an IC50 of 0.20 µM against a specific cancer cell line, demonstrating the potential for high potency in therapeutic applications . The study utilized molecular docking techniques to predict interactions with target proteins, further validating the compound's efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Begin with the synthesis of the isoxazole core via cyclocondensation of nitrile oxides with acetylene derivatives. The furan ring can be introduced using Suzuki-Miyaura coupling or nucleophilic substitution ( ).
- Step 2 : Functionalize the benzamide moiety by reacting 4-(trifluoromethyl)benzoyl chloride with the isoxazole-furan intermediate in pyridine or DMF, as described for analogous compounds ( ).
- Optimization : Use catalysts like palladium for cross-coupling reactions ( ) and control temperature (0–25°C) to minimize side reactions. Monitor purity via TLC (silica gel F254 plates) ( ).
- Yield Enhancement : Employ recrystallization from methanol or acetonitrile for purification ( ).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
- Methodology :
- ¹H/¹³C NMR : Expect signals for the furan protons (δ 6.3–7.5 ppm), isoxazole methylene (δ 4.5–5.0 ppm), and trifluoromethyl group (¹³C: δ 125–130 ppm, split by ¹JCF coupling) ( ).
- FT-IR : Look for amide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) ().
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 379.3 g/mol).
Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?
- Methodology :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, referencing protocols for similar thiazole-benzamide derivatives ( ).
- Enzyme Inhibition : Screen against phospholipase D or kinases via fluorometric assays, noting the role of the trifluoromethyl group in enhancing binding affinity ().
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound's interaction with potential enzyme targets?
- Methodology :
- Software : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency ( ).
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) where the trifluoromethyl group may enhance binding via van der Waals interactions ( ).
- Validation : Compare predicted binding poses with crystallographic data from analogous benzamide-enzyme complexes ( ).
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-Response Analysis : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability ( ).
- Structural Confirmation : Verify compound integrity via X-ray crystallography to rule out degradation or polymorphism ( ).
- Off-Target Screening : Use proteome-wide profiling to identify unintended interactions ( ).
Q. How does the trifluoromethyl group influence the compound's electronic properties and reactivity?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to assess electron-withdrawing effects on the benzamide ring. The CF₃ group reduces electron density at the amide carbonyl, enhancing electrophilicity ( ).
- Experimental Validation : Compare reaction rates (e.g., nucleophilic substitution) with non-fluorinated analogs ().
Q. What methodologies confirm the compound's crystal structure and intermolecular interactions?
- Methodology :
- X-Ray Diffraction : Resolve hydrogen bonding (e.g., N–H···N interactions between amide and isoxazole) and π-π stacking of the furan ring ( ).
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal packing ( ).
Q. How can structure-activity relationship (SAR) studies be conducted to optimize its bioactivity?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or methoxy) ( ).
- Pharmacophore Mapping : Identify critical moieties (e.g., furan’s role in membrane permeability) using 3D-QSAR models ( ).
- In Vivo Testing : Evaluate pharmacokinetics in rodent models, focusing on bioavailability enhancements from the isoxazole-furan scaffold ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
